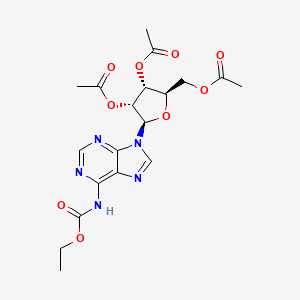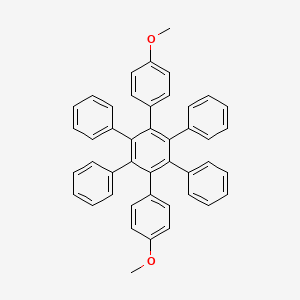
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tetraphenylbenzene , is a fascinating organic compound. Its chemical formula is C44H34O2 , and its molecular weight is approximately 634.75 g/mol . This compound features a central benzene ring with four phenyl groups attached to it. The methoxy (–OCH3) substituents enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene. One common approach involves the reaction of 1,4-dibromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst . The Suzuki-Miyaura cross-coupling reaction facilitates the formation of the tetraphenylbenzene backbone.
Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications. Its rarity stems from its specialized use rather than its difficulty in synthesis.
Analyse Des Réactions Chimiques
1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substituents can be replaced using appropriate reagents.
Photophysical Properties: Tetraphenylbenzene exhibits interesting photophysical properties due to its extended π-conjugated system.
Applications De Recherche Scientifique
Chemistry::
Fluorescent Probes: Researchers use tetraphenylbenzene derivatives as fluorescent probes due to their emission properties.
Host-Guest Chemistry: It serves as a host molecule in supramolecular chemistry.
Cell Imaging: Tetraphenylbenzene-based dyes are valuable for cell imaging studies.
Drug Delivery: Researchers explore its potential in drug delivery systems.
Organic Electronics: Tetraphenylbenzene derivatives find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The exact mechanism by which 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an emitter, emitting light upon excitation. In drug delivery, it may influence drug release kinetics.
Comparaison Avec Des Composés Similaires
While tetraphenylbenzene is unique due to its tetraphenyl substitution pattern, similar compounds include:
1,4-Diphenylbenzene: Lacks the methoxy groups.
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine: A related compound with a pyrazole core .
Propriétés
Numéro CAS |
22932-56-5 |
|---|---|
Formule moléculaire |
C44H34O2 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene |
InChI |
InChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3 |
Clé InChI |
IFBZSSZDYWETMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


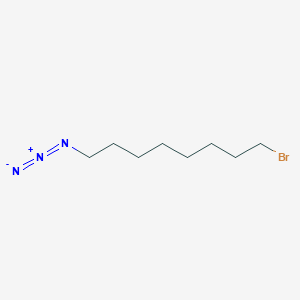


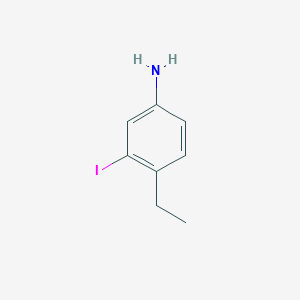

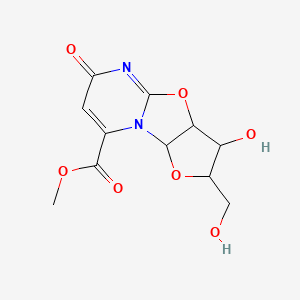

![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)




